molecular formula C13H26O2 B8686120 ((Decyloxy)methyl)oxirane CAS No. 3497-06-1

((Decyloxy)methyl)oxirane

Cat. No.: B8686120
CAS No.: 3497-06-1
M. Wt: 214.34 g/mol
InChI Key: NPKKFQUHBHQTSH-UHFFFAOYSA-N
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Description

((Decyloxy)methyl)oxirane is an epoxide compound characterized by a 10-carbon decyloxy group (C₁₀H₂₁O) attached to a methylene bridge (CH₂) that links to an oxirane (epoxide) ring. Its structure imparts unique reactivity and physical properties, making it valuable in organic synthesis and industrial applications such as polymer additives or surfactants .

Properties

CAS No.

3497-06-1

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

2-(decoxymethyl)oxirane

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-14-11-13-12-15-13/h13H,2-12H2,1H3

InChI Key

NPKKFQUHBHQTSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCC1CO1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares ((Decyloxy)methyl)oxirane with select analogs based on substituents, molecular weight, and computed properties:

Compound Name Substituents Molecular Weight (g/mol) XLogP3 Rotatable Bonds Key Applications
This compound Decyloxy-methyl ~242.36* ~5.5* 11* Surfactants, polymer additives
2-[(3-Pentadecylphenoxy)methyl]oxirane 3-Pentadecylphenoxy-methyl 360.60 9.4 17 Specialty chemicals
2-[(3-Methylphenoxy)methyl]oxirane 3-Methylphenoxy-methyl 164.20 1.9 3 Organic synthesis, materials
2-[(Hexadecyloxy)methyl]oxirane Hexadecyloxy-methyl 340.56 ~8.2* 18 Not specified

*Estimated based on structural analogs.

Key Observations :

  • Chain Length and Hydrophobicity: Longer alkyl or aryl substituents (e.g., pentadecylphenoxy in ) increase molecular weight and hydrophobicity (higher XLogP3), enhancing lipid solubility for applications like surfactants.
  • Rotatable Bonds : Flexibility increases with longer substituents, influencing reactivity and interactions in polymer matrices .

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